

Indirect comparison of Dupilumab versus Cyclosporine for Atopic Dermatitis

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An Indirect Comparison of Dupilumab and Cyclosporine for Atopic Dermatitis

A Guide for Researchers and Drug Development Professionals

This guide provides an objective comparison of Dupilumab and Cyclosporine, two systemic therapies used for the treatment of moderate-to-severe atopic dermatitis (AD). The information is compiled from indirect comparisons, network meta-analyses, and real-world evidence studies, presenting key efficacy and safety data, as well as the methodologies of pivotal clinical trials.

Efficacy Data

Indirect comparisons and network meta-analyses suggest that Dupilumab has a higher or similar efficacy compared to Cyclosporine in treating moderate-to-severe atopic dermatitis.

A regression analysis using pooled patient-level data from the CHRONOS trial (Dupilumab) and a university medical center cohort (Cyclosporine) indicated a higher relative efficacy for Dupilumab.^{[1][2][3]} For instance, in the University Medical Center patient group, the estimated proportion of patients achieving a 75% reduction in the Eczema Area and Severity Index (EASI-75) at weeks 24-30 was 80% for Dupilumab versus 47% for Cyclosporine.^[1] Similarly, for the CHRONOS patient population, the estimated EASI-75 response at weeks 24-30 was 74% for Dupilumab versus 40% for Cyclosporine.^[1]

A network meta-analysis of 39 randomized clinical trials found that Dupilumab and Cyclosporine were similarly effective for adult patients with atopic dermatitis for up to 16 weeks of treatment and were more effective than methotrexate and azathioprine.^{[4][5]} Another updated network meta-analysis suggested that higher-dose Cyclosporine was associated with slightly better improvement in clinical signs compared to Dupilumab, although the certainty of this evidence was low.^[6]

Real-world data from the UK-Irish A-STAR register, a prospective observational cohort study, showed that both Dupilumab and Cyclosporine led to a more rapid achievement of EASI-50, EASI-75, and EASI-90 compared to methotrexate.^[7] In patients with very severe disease, Cyclosporine was found to be most effective within the first year of follow-up.^[7]

Efficacy Outcome	Dupilumab	Cyclosporine	Study Type	Timepoint	Source
EASI-75	78%	56%	Indirect Comparison	Weeks 12-16	[1]
EASI-75	80%	47%	Indirect Comparison	Weeks 24-30	[1]
EASI-50	91%	77%	Indirect Comparison	Weeks 12-16	[1]
EASI-50	96%	67%	Indirect Comparison	Weeks 24-30	[1]
Investigator's Global Assessment (IGA) 0/1	39%	-	Clinical Trial (CHRONOS)	Week 16	[8]
Pruritus NRS Improvement (≥3-point)	59.1%	-	Clinical Trial (PEDISTAD - pediatric)	2 years	[9]
SCORAD Reduction from Baseline	-	51%	Open-label, single-arm study	Week 2	[10]
SCORAD Reduction from Baseline	-	73%	Open-label, single-arm study	Week 12	[10]

Safety Data

Both Dupilumab and Cyclosporine have well-characterized safety profiles. The choice of therapy often involves considering the potential adverse events associated with each treatment.

Dupilumab: Common adverse events include injection site reactions and conjunctivitis.[\[8\]](#) The risk of conjunctivitis appears to be higher with Dupilumab compared to Cyclosporine and other

systemic therapies for atopic dermatitis.[11][12]

Cyclosporine: Known side effects include potential renal toxicity, hypertension, and an increased risk of infections due to its immunosuppressive nature.[13][14]

Real-world data from the A-STAR register indicated that the incidence rates of adverse events were similar between Dupilumab, Cyclosporine, and methotrexate.[7]

Safety Outcome	Dupilumab	Cyclosporine	Study Type	Source
Overall Adverse Events	Lower rate (18.1%)	Higher rate (31.4%)	Real-world evidence (PEDISTAD - pediatric)	[9]
Conjunctivitis	Increased risk	Lower risk	Propensity score-matched cohort study	[12][15]
Serious Infections	Low risk	-	Propensity score-matched cohort study	[15]
Renal Toxicity	Not a recognized side effect	Potential risk	General knowledge	[14]
Hypertension	Not a recognized side effect	Potential risk	General knowledge	[14]

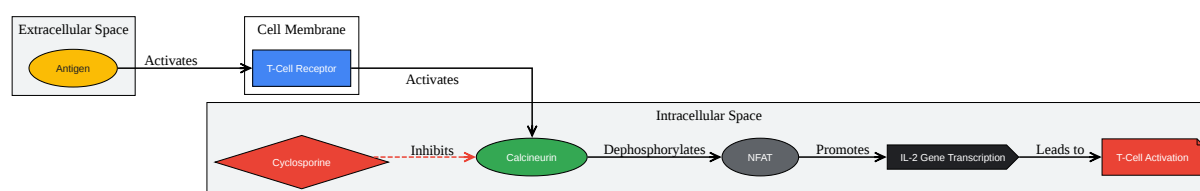
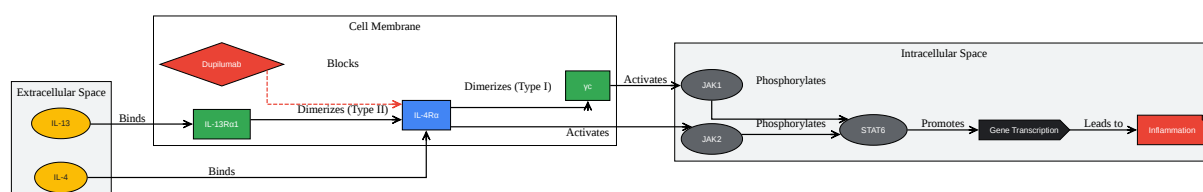
Mechanisms of Action

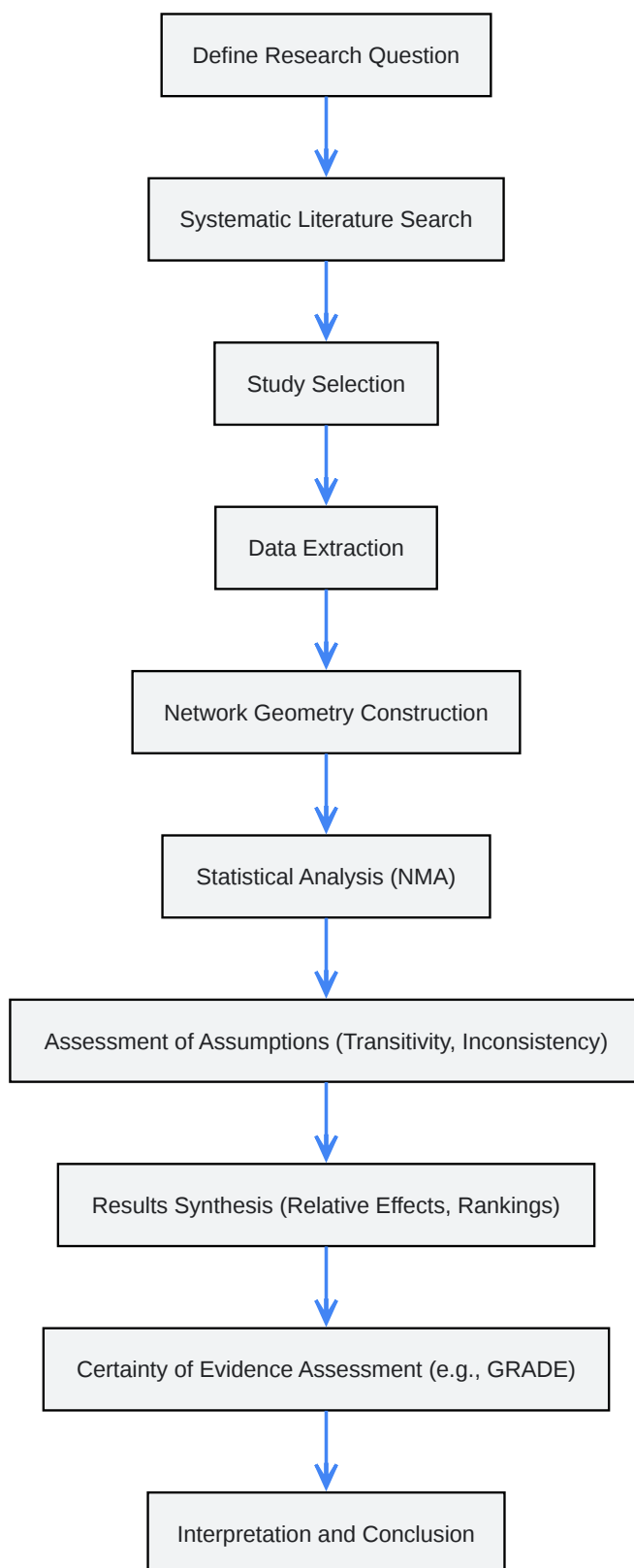
The distinct mechanisms of action of Dupilumab and Cyclosporine underlie their therapeutic effects in atopic dermatitis.

Dupilumab is a fully human monoclonal antibody that targets the interleukin-4 receptor alpha (IL-4R α) subunit.[16][17] This blockade inhibits the signaling of both IL-4 and IL-13, key cytokines in the type 2 inflammatory pathway that drives atopic dermatitis.[16][18] By inhibiting this pathway, Dupilumab reduces the downstream activation of the JAK-STAT signaling

cascade, particularly STAT6, leading to a broad suppression of the inflammatory processes responsible for the clinical features of the disease.[18]

Cyclosporine is a calcineurin inhibitor that acts as a potent immunosuppressant.[15][19] It primarily targets T-cells by inhibiting calcineurin, which is crucial for the activation of T-cells and the subsequent production of inflammatory cytokines, including those involved in the atopic dermatitis inflammatory cascade.[15] Its mechanism involves modulating activated inflammatory pathways and reversing the epidermal pathology associated with the disease.[19]





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